

In-Depth Technical Guide to the Exploration of Brigimadlin Precursor Molecules

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Compound of Interest		
Compound Name:	Brigimadlin intermediate-1	
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Introduction

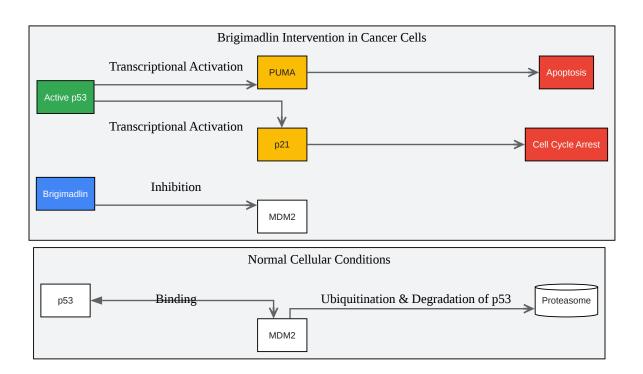
Brigimadlin (BI 907828), a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, represents a promising therapeutic strategy in oncology, particularly for cancers harboring wild-type TP53.[1][2] By disrupting the interaction between MDM2 and p53, Brigimadlin prevents the ubiquitin-mediated degradation of p53, thereby restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis.[3][4] The exploration of Brigimadlin's precursor molecules is crucial for understanding its structure-activity relationship (SAR), optimizing its synthetic route, and identifying novel analogs with improved pharmacological properties. This technical guide provides a comprehensive overview of the core aspects of Brigimadlin precursor exploration, including synthetic methodologies, key experimental protocols, and quantitative biological data.

The MDM2-p53 Signaling Pathway and Mechanism of Action of Brigimadlin

The tumor suppressor protein p53 is a critical regulator of cellular stress responses. Its activation can lead to cell cycle arrest, allowing for DNA repair, or induce apoptosis to eliminate damaged cells. The E3 ubiquitin ligase MDM2 is a key negative regulator of p53. In many cancers with wild-type TP53, the function of p53 is abrogated by the overexpression of MDM2. [1]



Brigimadlin and its precursors are designed to fit into the hydrophobic pocket of MDM2, mimicking the binding of p53. This competitive inhibition stabilizes p53, leading to the transcriptional activation of its target genes, such as CDKN1A (encoding p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.[1]



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Diagram 1: MDM2-p53 Signaling and Brigimadlin's Mechanism.

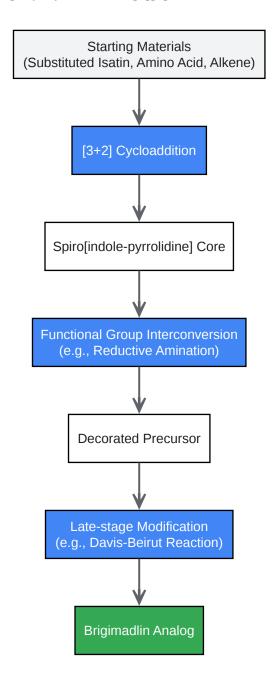
Synthesis of Brigimadlin Precursors: The Spirooxindole Scaffold

Brigimadlin belongs to the spiro-oxindole class of MDM2 inhibitors. The synthesis of its core scaffold and related precursors often involves multi-component reactions to rapidly build molecular complexity. A key synthetic strategy for analogous compounds, such as BI-0282,



involves a three-component 1,3-dipolar cycloaddition followed by a late-stage Davis–Beirut reaction.[5] The synthesis of Brigimadlin itself is detailed in patent WO 2017/060431 A1.[5]

The general synthetic approach allows for the introduction of various substituents on the spiro-oxindole core, enabling the exploration of structure-activity relationships. Key precursors in the synthesis of Brigimadlin analogs like BI-0252 and BI-0282 include substituted isatins, amino acids, and various aldehydes and nitroalkenes, which undergo cycloaddition to form the spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one core.[6][7]



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Diagram 2: General Synthetic Workflow for Spiro-oxindole MDM2 Inhibitors.

Quantitative Data of Brigimadlin and Precursor Molecules

The following tables summarize key in vitro data for Brigimadlin and its precursors/analogs, BI-0252 and BI-0282. This data is essential for comparing the potency and efficacy of these compounds.

Compound	MDM2-p53 Interaction IC50 (AlphaScreen)	Cell Viability IC50 (SJSA-1)	Reference
Brigimadlin (BI 907828)	2 nM	12 nM	[1]
BI-0252	4 nM	Not Reported	[1]
BI-0282	5 nM	Not Reported	[1]

Compound	MDM2 Binding Affinity (Ki)	Reference
Brigimadlin (BI 907828)	Not Reported	
BI-0252	Not Reported	_
BI-0282	Not Reported	_

Note: Specific Ki values for these compounds were not publicly available in the searched literature. The IC50 values from the AlphaScreen assay provide a measure of the inhibition of the protein-protein interaction.

Experimental Protocols Synthesis of Spiro[indole-3,2'-pyrrolidin]-2(1H)-one Core (General Protocol)



This protocol is adapted from the synthesis of related spiro-oxindole MDM2 inhibitors and serves as a general guideline.[8]

- Reaction Setup: To a solution of a substituted isatin (1.0 eq.) and an α-amino acid (e.g., sarcosine, 1.2 eq.) in a suitable solvent (e.g., methanol) is added an alkene (1.1 eq.).
- Cycloaddition: The reaction mixture is heated to reflux for a specified time (typically 2-24 hours) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the
 solvent is removed under reduced pressure. The residue is then purified by column
 chromatography on silica gel to yield the desired spiro[indole-3,2'-pyrrolidin]-2(1H)-one core.
- Characterization: The structure and purity of the product are confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Fluorescence Polarization (FP) Assay for MDM2-p53 Binding

This assay quantitatively measures the binding affinity of precursor molecules to MDM2.[9]

- Reagent Preparation:
 - Prepare a stock solution of the fluorescently labeled p53-derived peptide (e.g., Rhodamine-labeled) in an appropriate assay buffer (e.g., PBS with 0.01% Tween-20).
 - Prepare a stock solution of recombinant human MDM2 protein in the same assay buffer.
 - Prepare serial dilutions of the test compounds (precursor molecules) in the assay buffer.
- Assay Procedure (384-well plate format):
 - Add a fixed concentration of the fluorescently labeled p53 peptide to each well.
 - Add a fixed concentration of the MDM2 protein to each well (except for negative controls).
 - Add the serially diluted test compounds to the wells.



- Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow binding to reach equilibrium.
- Data Acquisition: Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
- Data Analysis: The IC50 values are calculated by fitting the data to a sigmoidal doseresponse curve.

Western Blot Analysis for p53 and p21 Induction

This protocol is used to assess the cellular activity of the precursor molecules by measuring the levels of p53 and its downstream target, p21.[8][10]

- Cell Culture and Treatment:
 - Seed a human cancer cell line with wild-type TP53 (e.g., SJSA-1) in 6-well plates and allow them to adhere overnight.
 - Treat the cells with various concentrations of the precursor molecules for a specified time (e.g., 24 hours).
- Protein Extraction:
 - Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
 - Quantify the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:



- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities can be quantified using densitometry software.

Conclusion

The exploration of Brigimadlin's precursor molecules is a multifaceted process that combines advanced organic synthesis with rigorous biological evaluation. The spiro-oxindole scaffold provides a versatile platform for generating a diverse range of analogs. By employing detailed experimental protocols such as fluorescence polarization and Western blotting, researchers can effectively quantify the potency and cellular activity of these precursors. The data gathered from these studies is instrumental in elucidating the structure-activity relationship and guiding the development of next-generation MDM2-p53 inhibitors with enhanced therapeutic potential. This in-depth technical guide serves as a valuable resource for professionals in the field of drug discovery and development, facilitating further advancements in this promising area of cancer therapy.

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